molecular formula C13H18O B14754524 1-Cyclopentyl-1-phenylethan-1-ol

1-Cyclopentyl-1-phenylethan-1-ol

Cat. No.: B14754524
M. Wt: 190.28 g/mol
InChI Key: VBSQXECZYIRHOS-UHFFFAOYSA-N
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Description

1-cyclopentyl-1-phenylethanol is an organic compound with the molecular formula C13H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a cyclopentyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopentyl-1-phenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Another method involves the selective hydrogenation of acetophenone using alumina-supported cobalt catalysts. This process requires precise control of reaction temperatures and catalyst loading to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of 1-cyclopentyl-1-phenylethanol often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of heterogeneous catalysts, such as palladium or platinum on carbon, allows for continuous production processes with high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to hydrocarbons using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed

    Oxidation: Cyclopentyl phenyl ketone or cyclopentyl benzaldehyde.

    Reduction: Cyclopentyl benzene.

    Substitution: Cyclopentyl phenyl halides.

Scientific Research Applications

1-cyclopentyl-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1-phenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentyl and phenyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    1-phenylethanol: Similar structure but lacks the cyclopentyl group.

    Cyclopentanol: Contains a cyclopentyl group but lacks the phenyl group.

    2-phenylethanol: The hydroxyl group is attached to the second carbon of the ethyl chain instead of the first.

Uniqueness

1-cyclopentyl-1-phenylethanol is unique due to the presence of both cyclopentyl and phenyl groups attached to the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-cyclopentyl-1-phenylethanol

InChI

InChI=1S/C13H18O/c1-13(14,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3

InChI Key

VBSQXECZYIRHOS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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